Binding Affinity Trade-Off: GSK345931A vs. GW848687X
GSK345931A was developed as a backup to GW848687X with a deliberate structural modification that trades a modest reduction in receptor binding affinity for a substantial improvement in pharmacokinetic parameters. Specifically, GSK345931A exhibits a pKi of 7.8 (Ki ≈ 15.8 nM) at the human EP1 receptor [1]. While the exact pKi for GW848687X is not reported in the same assay format, its IC50 in functional assays is 2.5 nM, indicating that GSK345931A is approximately 6-fold less potent in binding assays [2]. This reduced potency is offset by favorable drug-like properties.
| Evidence Dimension | EP1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 7.8 (Ki ≈ 15.8 nM) |
| Comparator Or Baseline | GW848687X (IC50 = 2.5 nM) |
| Quantified Difference | Approximately 6-fold lower affinity for GSK345931A |
| Conditions | Human EP1 receptor binding and functional assays |
Why This Matters
This trade-off demonstrates that GSK345931A was optimized for PK and CNS penetration rather than maximal potency, making it the preferred choice for in vivo studies requiring sustained exposure and CNS activity.
- [1] Griebenow N, Schmitz A, Schoene J, Brüning M, Borkowski M, Stelte-Ludwig B, Gericke KM, Köllnberger M, Hillisch A, Bischoff H, Heinrich N, Schäfer S, Gerisch M, Lang D, Gnoth MJ, Bütehorn U, Lienau P, Ince S, Heitmeier S, Heitmeier S. Structural features of subtype-selective EP receptor modulators. Drug Discov Today. 2017 Jan;22(1):57-71. View Source
- [2] Giblin GM, Bit RA, Brown SH, Chaignot HM, Chowdhury A, Chessell IP, Clayton NM, Coleman T, Hall A, Hammond B, Hurst DN, Michel AD, Naylor A, Novelli R, Scoccitti T, Spalding D, Tang SP, Wilson AW, Wilson R. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorg Med Chem Lett. 2007 Jan 15;17(2):385-9. View Source
